Anthelios SX component ecamsule

Photostability UVA protection durability Sunscreen formulation

Ecamsule (USAN; trade name Mexoryl® SX), chemically terephthalylidene dicamphor sulfonic acid (C₂₈H₃₄O₈S₂, MW 562.69 g/mol), is a benzylidene camphor derivative organic UV filter developed and patented by L’Oréal in 1982. It functions as a broad-spectrum UVA absorber with an absorption range of 290–400 nm and peak absorbance at 345 nm.

Molecular Formula C28H34O8S2
Molecular Weight 562.7 g/mol
CAS No. 92761-26-7
Cat. No. B001337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthelios SX component ecamsule
CAS92761-26-7
Synonyms3,3'-(1,4-phenylenedimethylidyne)bis(7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulfonic acid)
Ecamsule
Mexoryl SX
terephthalylidene dicamphor sulfonic acid
Molecular FormulaC28H34O8S2
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C
InChIInChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13+,20-14+
InChIKeyHEAHZSUCFKFERC-IWGRKNQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.1507 mg/L at 25 °C (est)

Ecamsule (CAS 92761-26-7) for Sunscreen Procurement: Baseline Identity, Class, and Regulatory Status


Ecamsule (USAN; trade name Mexoryl® SX), chemically terephthalylidene dicamphor sulfonic acid (C₂₈H₃₄O₈S₂, MW 562.69 g/mol), is a benzylidene camphor derivative organic UV filter developed and patented by L’Oréal in 1982 . It functions as a broad-spectrum UVA absorber with an absorption range of 290–400 nm and peak absorbance at 345 nm [1]. Ecamsule undergoes reversible photoisomerization upon UV exposure, dissipating absorbed energy as heat without penetrating the skin [1]. Approved in the European Union in 1991 and by the U.S. FDA in 2006 via a New Drug Application (NDA) pathway, ecamsule remains exclusive to L’Oréal-manufactured sunscreen products and is not available as a standalone monograph ingredient [2].

Why Avobenzone or Other UVA Filters Cannot Simply Replace Ecamsule in Sunscreen Formulations


Generic substitution of ecamsule with the most widely used UVA filter, avobenzone, or other in-class candidates fails on three independently verifiable grounds. First, ecamsule is intrinsically photostable, whereas avobenzone undergoes rapid photodegradation—losing approximately 60% of its UV-filtering efficacy within 60 minutes of sunlight exposure without photostabilizers [1]. Second, ecamsule is water-soluble (log P ~1.35 as the free acid; highly soluble as the disodium salt), in contrast to the oil-soluble nature of avobenzone, bemotrizinol, and the majority of UVA filters, directly governing aqueous-phase incorporation, final product aesthetics, and formulation complexity [2]. Third, ecamsule’s FDA approval is through an NDA pathway specific to L’Oréal formulations; no generic ecamsule product exists, and substitution with any other UVA filter yields a compositionally and regulatorily distinct product that cannot claim equivalence to the reference listed drug (RLD) [3].

Ecamsule (CAS 92761-26-7) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Photostability: Ecamsule-Containing Formulation Retains 97% UVA Protection at 1 Hour vs. Avobenzone Losing ~60% in 60 Minutes

In standardized laboratory photostability testing, a sunscreen formulation containing ecamsule (Anthelios SX) demonstrated residual UVA protection of 97% at 1 hour and 80% at 5 hours of exposure [1]. By direct quantitative contrast, avobenzone—the most widely used UVA filter—has been shown to lose approximately 60% of its UV-filtering efficacy within 60 minutes of sunlight exposure when used without photostabilizers [1]. This differential is substantial: ecamsule-based protection remains nearly intact at the time point when unstabilized avobenzone has lost the majority of its efficacy.

Photostability UVA protection durability Sunscreen formulation

Clinical PMLE Prevention: Dual-Filter Ecamsule + Avobenzone Formulation Outperforms Single-Filter Comparators in Randomized Controlled Trial

In a double-blind, randomized, controlled, intra-individual bilateral comparison study (n=144), an SPF 40 sunscreen containing ecamsule 3%, avobenzone 2%, octocrylene 10%, and titanium dioxide 5% (tetrad) was tested against formulations deprived of either ecamsule (triad-E) or avobenzone (triad-A) in patients with polymorphous light eruption (PMLE) under maximized outdoor sun exposure [1]. The tetrad achieved a composite success rate of 56% (41/73) vs. 11% (8/73) for triad-E (P<0.001), and 36% (26/71) vs. 16% (11/71) for triad-A (P=0.02). PMLE flares occurred later and with significantly lower global severity with the tetrad than with either single-UVA-filter formulation (P<0.001 and P=0.02, respectively) [1].

Polymorphous light eruption Clinical efficacy UVA protection

Systemic Absorption: Ecamsule Percutaneous Absorption <0.1% vs. Published Plasma Detection of Avobenzone and Oxybenzone

A mass-balance pharmacokinetic study in human volunteers using [¹⁴C]-radiolabeled Mexoryl SX applied topically in a sunscreen emulsion for 4 hours demonstrated that the systemically absorbed dose was less than 0.1% of the applied dose; 89–94% of radioactivity was recovered from skin wash-off, and no radioactivity was measurable in blood or faeces up to 120 hours post-application [1]. By cross-study comparison, a 2020 FDA maximal usage trial (Matta et al., JAMA 2020) reported that avobenzone reached mean plasma concentrations of 4.0 ng/mL and oxybenzone reached 258.1 ng/mL after 4 days of maximal application, exceeding the FDA threshold of 0.5 ng/mL for systemic exposure concern [2].

Percutaneous absorption Systemic exposure Sunscreen safety

Water Solubility and Formulation Phase Compatibility: Ecamsule as the Only Water-Soluble UVA Filter Approved in the U.S.

Ecamsule (as the disodium or triethanolamine salt) is characterized by high water solubility, enabling direct incorporation into the aqueous phase of emulsions [1]. In contrast, avobenzone, bemotrizinol (Tinosorb S), and oxybenzone are all oil-soluble UVA/UVB filters that partition exclusively into the oil phase [2]. Among FDA-approved organic UV filters, ecamsule is the only water-soluble agent providing primary UVA protection. The calculated log P of ecamsule is 1.35 (free acid form), while its disodium salt exhibits a log P of approximately -1.82, confirming strong aqueous affinity [3].

Water solubility Formulation compatibility Aqueous-phase sunscreen

Absorption Spectrum Complementarity: Ecamsule Fills the Short-UVA (UVA-II) Gap Where Avobenzone Is Less Effective

Ecamsule absorbs across the 290–400 nm range with peak absorbance at 345 nm, providing strong protection in the UVA-II (320–340 nm) and extending into UVB [1]. Avobenzone absorbs across 310–400 nm with peak absorbance at 357 nm, providing its strongest protection in the UVA-I region (340–400 nm) but weaker coverage in the short-UVA/UVA-II range [2]. This spectral complementarity means that ecamsule specifically addresses the UVA-II gap where avobenzone is less effective—a rationale explicitly cited in clinical literature explaining why the combination of both filters provides superior photoprotection compared to either filter alone [3].

Absorption spectrum UVA-II protection Broad-spectrum synergy

Ecamsule (CAS 92761-26-7) Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Formulation of Photostable Broad-Spectrum Daily-Wear Moisturizers with Sustained UVA Protection

Based on the evidence that ecamsule-containing formulations retain 97% UVA protection at 1 hour and 80% at 5 hours [1], ecamsule is the UVA filter of choice for daily moisturizers and serums intended for prolonged wear without reapplication. Its water solubility enables lightweight, non-greasy textures suitable for facial use and acne-prone skin. For industrial formulators, replacing ecamsule with unstabilized avobenzone alone would result in a product that loses the majority of its UVA protection within the first hour of sun exposure, as documented by the ~60% photodegradation of avobenzone over 60 minutes [1].

Clinical-Grade Sunscreens for Photodermatosis Management (PMLE, Solar Urticaria, Photoaging Prevention)

The randomized controlled trial demonstrating a 56% vs. 11% clinical success rate for the dual-filter tetrad over the ecamsule-deprived formulation (P<0.001) establishes ecamsule as an essential component in sunscreens intended for patients with polymorphous light eruption or other UVA-dependent photodermatoses [2]. Procurement specifications for clinical or dermatologist-dispensed sunscreens should require the inclusion of ecamsule as a UVA filter to reproduce the evidence-based efficacy profile demonstrated in this trial. Formulations lacking ecamsule cannot claim equivalent protection in this patient population.

Sunscreen Products for Vulnerable Populations: Pediatric, Pregnancy, and Chronic High-Frequency Users

The percutaneous absorption study demonstrating <0.1% systemic absorption of [¹⁴C]-ecamsule with no detectable blood radioactivity [3], in contrast to avobenzone and oxybenzone plasma concentrations exceeding FDA thresholds in maximal usage trials [4], positions ecamsule-based formulations as the rational procurement choice for products targeting children, pregnant women, and patients requiring year-round daily sunscreen application. The negligible systemic exposure profile mitigates regulatory and toxicological risk associated with chronic sunscreen use.

Water-Based and Gel Sunscreen Formulations Requiring Aqueous-Phase UVA Protection

Ecamsule’s water solubility (log P ~1.35 free acid; strongly negative as disodium salt) is a categorical differentiation from all other FDA-approved organic UVA filters, which are oil-soluble [5]. This enables the development of clear, water-based gel sunscreens, spray formulations, and ultra-lightweight emulsions that cannot be achieved with oil-soluble UVA filters alone. For industrial procurement, ecamsule is the only option for adding UVA protection to the aqueous phase without increasing oil-phase load, which is critical for non-comedogenic, transparent, and aesthetically superior sunscreen formats.

Quote Request

Request a Quote for Anthelios SX component ecamsule

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.